molecular formula C8H8O8 B7791076 1,2,3,4-Cyclobutanetetracarboxylic acid CAS No. 720-21-8

1,2,3,4-Cyclobutanetetracarboxylic acid

Cat. No. B7791076
CAS RN: 720-21-8
M. Wt: 232.14 g/mol
InChI Key: CURBACXRQKTCKZ-UHFFFAOYSA-N
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Description

1,2,3,4-Cyclobutanetetracarboxylic acid is an organic compound with the linear formula C4H4(CO2H)4 . It forms a cobalt (II) complex under hydrothermal conditions and its crystal structure has been studied by synchrotron radiation and neutron powder diffraction . It has been employed as a capping ligand in the preparation of gold colloids .


Synthesis Analysis

The synthesis of 1,2,3,4-Cyclobutanetetracarboxylic acid involves the formation of a cobalt (II) complex under hydrothermal conditions . A sustainable route for the synthesis of 1,2,3,4-cyclohexanetetracarboxylate from sugar-derived muconic acid and fumaric acid has also been reported .


Molecular Structure Analysis

The molecular formula of 1,2,3,4-Cyclobutanetetracarboxylic acid is C8H8O8 . Its average mass is 232.144 Da and its monoisotopic mass is 232.021912 Da .


Chemical Reactions Analysis

1,2,3,4-Cyclobutanetetracarboxylic acid forms a cobalt (II) complex under hydrothermal conditions . It has been employed as a capping ligand in the preparation of gold colloids .


Physical And Chemical Properties Analysis

1,2,3,4-Cyclobutanetetracarboxylic acid has a melting point of 242 °C (dec.) (lit.) . It is soluble in methanol at 10 mg/mL, producing a clear, colorless to light yellow solution .

Scientific Research Applications

  • Framework Formation in Uranyl Ion Complexes : 1,2,3,4-cyclobutanetetracarboxylic acid acts as a structure-directing ligand in the formation of uranyl ion complexes. These complexes have been found to vary in dimensionality and topology due to the different conformations of the ligand and the presence of additional metallic cations (Thuéry, Atoini, & Harrowfield, 2019).

  • Investigating Thermal Expansion in Hydrogen-Bonded Organic Complexes : The acid has been used to study the thermal expansion trends of hydrogen-bonded 1:2 cocrystal polymorphs. It helps in understanding the anisotropic thermal expansion modes in different forms of cocrystal polymorphs (Bhattacharya & Saha, 2013).

  • Influence on Gold Colloid Aggregation : As a capping ligand, 1,2,3,4-cyclobutanetetracarboxylic acid influences the aggregation behavior of gold colloids. It adopts a bridged configuration with gold atoms, affecting their stability and aggregation upon the addition of different salts (Li, Huang, & Li, 2005).

  • Metal-Organic Frameworks (MOFs) Construction : The acid is involved in the synthesis of metal-organic frameworks (MOFs) with alkali metal ions. These structures are valuable in various fields such as catalysis, gas storage, and separation due to their customizable structure and porosity (Thuéry, 2014).

  • Coordination Polymers with Lanthanum : A three-dimensional coordination polymer has been synthesized using 1,2,3,4-cyclobutanetetracarboxylic acid and lanthanum. This polymer has shown high thermal stability and potential applications in various fields due to its unique structural characteristics (Kim & Jung, 2002).

Safety and Hazards

1,2,3,4-Cyclobutanetetracarboxylic acid is classified as causing skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity – single exposure (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The synthesis and structural characterization of new six Cu (II) coordination polymers of 1,2,3,4-Cyclobutanetetracarboxylic acid have been carried out . This suggests potential future directions in the study of coordination polymers using this compound.

properties

IUPAC Name

cyclobutane-1,2,3,4-tetracarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O8/c9-5(10)1-2(6(11)12)4(8(15)16)3(1)7(13)14/h1-4H,(H,9,10)(H,11,12)(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURBACXRQKTCKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20967681
Record name Cyclobutane-1,2,3,4-tetracarboxylic acid
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Molecular Weight

232.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Cyclobutanetetracarboxylic acid

CAS RN

53159-92-5, 720-21-8
Record name NSC 131453
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Record name Cyclobutane-1,2,3,4-tetracarboxylic acid
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Record name 1,2,3,4-Cyclobutanetetracarboxylic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Cyclobutanetetracarboxylic acid
Reactant of Route 2
1,2,3,4-Cyclobutanetetracarboxylic acid
Reactant of Route 3
1,2,3,4-Cyclobutanetetracarboxylic acid
Reactant of Route 4
1,2,3,4-Cyclobutanetetracarboxylic acid
Reactant of Route 5
1,2,3,4-Cyclobutanetetracarboxylic acid
Reactant of Route 6
1,2,3,4-Cyclobutanetetracarboxylic acid

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